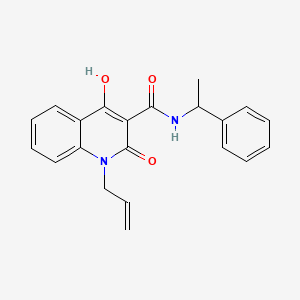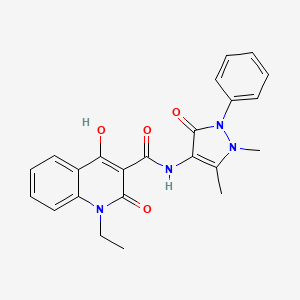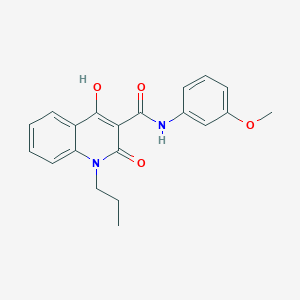
1-allyl-4-hydroxy-2-oxo-N-(1-phenylethyl)-1,2-dihydro-3-quinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-allyl-4-hydroxy-2-oxo-N-(1-phenylethyl)-1,2-dihydro-3-quinolinecarboxamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound, also known as AHQ, belongs to the class of quinolinecarboxamides and has shown promising results in various biological assays.
Mécanisme D'action
The mechanism of action of 1-allyl-4-hydroxy-2-oxo-N-(1-phenylethyl)-1,2-dihydro-3-quinolinecarboxamide is not fully understood, but it is believed to involve the modulation of multiple signaling pathways. 1-allyl-4-hydroxy-2-oxo-N-(1-phenylethyl)-1,2-dihydro-3-quinolinecarboxamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription, leading to DNA damage and cell death. It has also been found to inhibit the activity of histone deacetylases, enzymes that regulate gene expression, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects
1-allyl-4-hydroxy-2-oxo-N-(1-phenylethyl)-1,2-dihydro-3-quinolinecarboxamide has been shown to have various biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the modulation of ion channels and receptors in the nervous system. It has also been found to regulate the production of cytokines and chemokines, suggesting its potential use as an immunomodulatory agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-allyl-4-hydroxy-2-oxo-N-(1-phenylethyl)-1,2-dihydro-3-quinolinecarboxamide in lab experiments is its ability to selectively target cancer cells and induce cell death. This makes it a promising candidate for the development of anticancer drugs. However, one limitation of using 1-allyl-4-hydroxy-2-oxo-N-(1-phenylethyl)-1,2-dihydro-3-quinolinecarboxamide is its potential toxicity to normal cells, which may limit its therapeutic potential.
Orientations Futures
There are several future directions for the study of 1-allyl-4-hydroxy-2-oxo-N-(1-phenylethyl)-1,2-dihydro-3-quinolinecarboxamide. One area of research is the development of 1-allyl-4-hydroxy-2-oxo-N-(1-phenylethyl)-1,2-dihydro-3-quinolinecarboxamide-based anticancer drugs that can selectively target cancer cells and minimize toxicity to normal cells. Another area of research is the investigation of the neuroprotective effects of 1-allyl-4-hydroxy-2-oxo-N-(1-phenylethyl)-1,2-dihydro-3-quinolinecarboxamide and its potential use in the treatment of neurodegenerative diseases. Additionally, the immunomodulatory effects of 1-allyl-4-hydroxy-2-oxo-N-(1-phenylethyl)-1,2-dihydro-3-quinolinecarboxamide could be further studied for their potential use in the treatment of autoimmune diseases and inflammatory disorders.
Méthodes De Synthèse
The synthesis of 1-allyl-4-hydroxy-2-oxo-N-(1-phenylethyl)-1,2-dihydro-3-quinolinecarboxamide involves the reaction of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid with allylamine and N-phenylethylamine in the presence of a coupling agent. The resulting product is purified by column chromatography and characterized by spectroscopic methods.
Applications De Recherche Scientifique
1-allyl-4-hydroxy-2-oxo-N-(1-phenylethyl)-1,2-dihydro-3-quinolinecarboxamide has been studied for its potential applications in various scientific research fields, including cancer research, neurobiology, and immunology. It has been shown to have anticancer activity by inhibiting the proliferation of cancer cells and inducing cell death. In addition, 1-allyl-4-hydroxy-2-oxo-N-(1-phenylethyl)-1,2-dihydro-3-quinolinecarboxamide has been found to modulate the activity of ion channels and receptors in the nervous system, suggesting its potential use as a neuroprotective agent. 1-allyl-4-hydroxy-2-oxo-N-(1-phenylethyl)-1,2-dihydro-3-quinolinecarboxamide has also been shown to have immunomodulatory effects by regulating the production of cytokines and chemokines.
Propriétés
IUPAC Name |
4-hydroxy-2-oxo-N-(1-phenylethyl)-1-prop-2-enylquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c1-3-13-23-17-12-8-7-11-16(17)19(24)18(21(23)26)20(25)22-14(2)15-9-5-4-6-10-15/h3-12,14,24H,1,13H2,2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTMGRPSAIFIPRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=C(C3=CC=CC=C3N(C2=O)CC=C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-hydroxy-2-oxo-N-(1-phenylethyl)-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-amino-4-hydroxy-2-oxo-9-phenyl-1,2-dihydropyrido[2',3':4,5]thieno[2,3-b]pyridine-8-carbonitrile](/img/structure/B5913304.png)
![7-hydroxy-2-{[2-(4-morpholinyl)ethyl]thio}[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B5913309.png)

![N-[2-(aminocarbonyl)phenyl]-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B5913323.png)
![2-[(3-fluorophenyl)amino]-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-3-carbonitrile](/img/structure/B5913337.png)





